3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSMBCFEFKTAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated equipment for reaction monitoring and product isolation.
Chemical Reactions Analysis
Core Benzothiazole Formation
The 6-(methylthio)benzo[d]thiazol-2-amine intermediate is synthesized via:
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Condensation reactions of 2-amino thiophenol derivatives with methylthio-containing aldehydes or ketones under acidic or oxidative conditions .
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Cyclization of thiobenzanilides using visible-light-driven C–H thiolation, yielding substituted benzothiazoles .
Amide Bond Formation
The final step involves coupling 6-(methylthio)benzo[d]thiazol-2-amine with 3-chlorobenzoyl chloride:
Nucleophilic Substitution
The 2-amide group participates in:
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Hydrolysis : Acidic/basic conditions cleave the amide bond to regenerate the amine and carboxylic acid .
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the benzothiazole C2 position (unreported for this compound but observed in analogs) .
Electrophilic Aromatic Substitution
The 3-chloro substituent on the benzamide facilitates:
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Halogen exchange with nucleophiles (e.g., –OH, –NH₂) under Cu-catalyzed conditions .
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Ortho/para-directed substitutions (e.g., nitration, sulfonation) on the benzamide ring .
Oxidation of Methylthio Group
The 6-(methylthio) group undergoes:
Table 1: Reported Reactions and Conditions
*Yields estimated from analogous reactions in cited sources.
Stability and Degradation
Scientific Research Applications
Biological Activities
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that benzothiazole derivatives, including this compound, can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism often involves disruption of microbial cell wall synthesis and function, leading to cell death .
Anticancer Activity
Research indicates that 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide may have potential as an anticancer agent. Its structure allows for interaction with specific cellular targets involved in cancer progression. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer cells (MCF7), where it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. By inhibiting these enzymes, it reduces the production of prostaglandins, leading to decreased inflammation and pain relief .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, this compound was found to exhibit potent activity against both Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Screening
A series of experiments were conducted to assess the anticancer effects of this compound on MCF7 breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong activity compared to conventional chemotherapeutics. Molecular docking studies further elucidated its binding affinity for key targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes . Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Structural Analogues of N-(Benzo[d]thiazol-2-yl)benzamides
The closest structural analogs are derivatives of N-(benzo[d]thiazol-2-yl)benzamide with varying substituents on the benzamide ring. Key examples from include:
Key Observations :
- Substituent Position Effects : Chlorine at position 2 (1.2d) vs. 4 (1.2e) alters melting points and Rf values, reflecting differences in polarity and crystal packing .
- Spectral Shifts : Chlorine and methyl substituents cause predictable deshielding in 1H NMR, aiding structural confirmation.
- Target Compound : The 3-chloro substituent in the target compound is distinct; para/meta positions may enhance solubility or alter binding interactions compared to ortho/para analogs.
Derivatives with Heterocyclic Modifications
Thiadiazole and Oxadiazole Analogues
Compounds like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide () and 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () replace the benzo[d]thiazole with thiadiazole or oxadiazole rings. These exhibit:
- Lower Melting Points : E.g., 144–147°C for thiadiazole derivative 3c () vs. 201–212°C for benzothiazole analogs .
Carbamothioyl Derivatives
N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-substituted benzamides () introduce a thiourea moiety, enhancing hydrogen-bonding capacity. These compounds demonstrate:
Biological Activity
3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.9 g/mol. The compound features a benzothiazole core, which is known for its significant biological activity.
1. Antimicrobial Activity
Benzothiazole derivatives, including the target compound, have been reported to exhibit antimicrobial properties against various pathogens. A review highlighted that derivatives of 2-mercaptobenzothiazole demonstrated significant antimicrobial effects, with minimal inhibitory concentrations (MIC) as low as 15.6 μg/mL against Candida albicans . Similar studies indicate that compounds with benzothiazole structures can inhibit both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Candida albicans | 15.6 | Antifungal |
| Staphylococcus aureus | 50 | Antibacterial |
| Escherichia coli | 100 | Antibacterial |
2. Antifungal Activity
The compound has shown potential antifungal activity, particularly against pathogenic fungi. Research indicates that benzothiazole derivatives can effectively inhibit fungal growth, with some exhibiting fungicidal properties at concentrations around 50 μg/mL .
3. Anticancer Activity
Benzothiazoles have also been investigated for their anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of key enzymes involved in cancer progression . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader trends observed in related compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
- A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited significant inhibition of monoamine oxidases, which are implicated in various diseases including depression and neurodegeneration .
- Another investigation into the structure-activity relationship (SAR) of benzothiazole derivatives showed that modifications at specific positions could enhance biological activity, suggesting that the chlorination and methylthio substitutions present in our compound may contribute positively to its efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of substituted benzothiazol-2-amine derivatives with 3-chlorobenzoyl chloride. For example, describes a modified procedure using 2-aminobenzothiazole and 3-chlorobenzoyl chloride in pyridine, with purification via chromatography and recrystallization . Key parameters include stoichiometric control (equimolar ratios), solvent selection (pyridine or ethanol), and reaction time (overnight stirring). Yield optimization requires monitoring by TLC and careful washing with NaHCO₃ to remove unreacted acid chlorides.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- FTIR : Confirms amide C=O (~1640–1680 cm⁻¹) and C-Cl (~690 cm⁻¹) stretches, as seen in and .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.3 ppm) and methylthio groups (δ ~2.5 ppm). reports distinct shifts for N-H (~4.1 ppm) and benzothiazole protons .
- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages in ) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (as in and ) reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and packing motifs. For example, shows centrosymmetric dimers stabilized by hydrogen bonds (N1–H1⋯N2, 2.86 Å), critical for understanding solid-state stability . Refinement parameters (e.g., R factor <0.05 in ) ensure accuracy .
Q. What strategies address conflicting biological activity data in analogs of this compound?
- Methodology :
- SAR Studies : Compare substituent effects (e.g., methylthio vs. nitro groups) on bioactivity. highlights how chloro/fluoro substituents enhance anticancer activity via enzyme inhibition .
- Docking Simulations : Use tools like AutoDock to model interactions with targets (e.g., PFOR enzyme in ). illustrates binding poses of similar compounds in active sites .
- Dose-Response Assays : Resolve discrepancies by testing across multiple concentrations (e.g., IC₅₀ values in ) .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodology :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions. The methylthio group (logP ~2.8) may enhance membrane permeability but reduce solubility.
- MD Simulations : Analyze stability in biological matrices (e.g., plasma protein binding) using GROMACS. ’s analogs suggest thiazole rings resist hydrolysis .
Data Interpretation & Optimization
Q. How should researchers interpret contradictory NMR and mass spectrometry data?
- Methodology :
- High-Resolution MS : Resolve ambiguities in molecular ion peaks (e.g., FABMS m/z 536 in vs. ESI-MS in other studies) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in benzothiazole vs. benzamide moieties) .
Q. What experimental designs optimize yield in microwave-assisted synthesis?
- Methodology : demonstrates microwave irradiation reduces reaction time (e.g., from 7 hours to 30 minutes). Key factors:
- Power: 300–500 W for even heating.
- Solvent: Ethanol or DMF for dielectric absorption.
- Catalyst: Triethylamine (0.1–0.2 eq.) to neutralize HCl .
Tables for Key Data
| Parameter | Typical Range | Source |
|---|---|---|
| Melting Point | 315–342°C | |
| Crystallographic R factor | 0.05–0.10 | |
| NMR N–H Shift | δ 4.0–4.2 ppm | |
| IR C=O Stretch | 1641–1680 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
